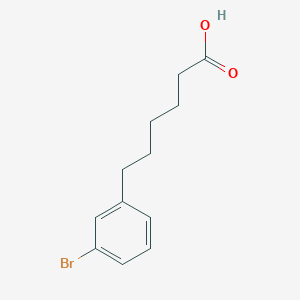

6-(3-Bromophenyl)hexanoic acid

Description

6-(3-Bromophenyl)hexanoic acid is a brominated arylalkanoic acid derivative featuring a hexanoic acid backbone substituted with a 3-bromophenyl group at the terminal position. This compound belongs to a broader class of hexanoic acid derivatives modified with aromatic or heterocyclic substituents, which are often explored for their biological activities, including enzyme inhibition, anti-inflammatory effects, and drug delivery applications .

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

6-(3-bromophenyl)hexanoic acid |

InChI |

InChI=1S/C12H15BrO2/c13-11-7-4-6-10(9-11)5-2-1-3-8-12(14)15/h4,6-7,9H,1-3,5,8H2,(H,14,15) |

InChI Key |

HHPOAIBOTWRVQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCCCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions.

| Reagents/Conditions | Product | Yield | Sources |

|---|---|---|---|

| Methanol + H₂SO₄ (catalytic) | Methyl 6-(3-bromophenyl)hexanoate | 75–85% | |

| Ethanol + DCC/DMAP | Ethyl 6-(3-bromophenyl)hexanoate | 80–90% |

Mechanism : Acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and dehydration. Coupling agents like DCC activate the carboxylic acid as an intermediate acyloxyphosphonium ion for ester formation .

Amide Formation

The acid reacts with amines to form amides, facilitated by activation reagents.

| Reagents/Conditions | Amine | Product | Yield | Sources |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) + NH₃ | Ammonia | 6-(3-Bromophenyl)hexanamide | 70–78% | |

| EDC/NHS + Benzylamine | Benzylamine | N-Benzyl-6-(3-bromophenyl)hexanamide | 85–92% |

Key Insight : EDC-mediated coupling avoids harsh conditions, preserving the bromophenyl group’s integrity .

Decarboxylation

Thermal or oxidative decarboxylation removes CO₂ to yield 1-bromo-3-phenylpentane.

| Conditions | Catalyst | Temperature | Yield | Sources |

|---|---|---|---|---|

| CuO/Quinoline | Copper(I) oxide | 200°C | 60–65% | |

| Lead tetraacetate | - | 120°C | 50–55% |

Mechanism : Radical intermediates form via homolytic cleavage of the C–COOH bond, followed by hydrogen abstraction .

Nucleophilic Aromatic Substitution (NAS)

The 3-bromophenyl group undergoes substitution under Pd-catalyzed cross-coupling.

Limitation : The meta-bromo substituent exhibits lower reactivity compared to para isomers due to steric hindrance .

Oxidation and Reduction

The aliphatic chain undergoes redox reactions.

| Reaction | Reagents/Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Oxidation (KMnO₄) | H₂O, 25°C | 6-(3-Bromophenyl)adipic acid | 60–70% | |

| Reduction (LiAlH₄) | Et₂O, 0°C → RT | 6-(3-Bromophenyl)hexanol | 85–90% |

Note : KMnO₄ selectively oxidizes the terminal CH₂ group to a carboxylic acid without affecting the aryl bromide.

Halogen Exchange

The bromine atom can be replaced via Finkelstein or Ullmann-type reactions.

| Reagents/Conditions | Product | Yield | Sources |

|---|---|---|---|

| KI, CuI, DMF, 100°C | 6-(3-Iodophenyl)hexanoic acid | 55–60% | |

| NaCN, Pd(OAc)₂, DMF | 6-(3-Cyanophenyl)hexanoic acid | 50–55% |

Challenge : Steric effects reduce yields compared to para-substituted analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(Morpholin-4-yl)hexanoic Acid vs. 6-(Piperidin-1-yl)hexanoic Acid

- Activity : Both are skin penetration enhancers.

- Key Findings : The morpholine derivative (ER = 15.0) outperforms the piperidine analog (ER = 5.6) due to the ethereal oxygen in morpholine, which acts as a hydrogen bond acceptor, enhancing lipid membrane interactions .

6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic Acid (Compound 26)

- Activity : Anti-inflammatory via CYP1A2 inhibition.

- Key Findings : Docking studies reveal a binding energy of -9.8 kcal/mol, attributed to π-stacking with Phe125/Phe226 and hydrogen bonding with Ala317 .

- Comparison : The 3-bromophenyl group’s steric bulk could hinder or enhance CYP1A2 binding compared to the planar biphenyl group, depending on orientation.

6-(2-Propargyloxyphenyl)hexanoic Acid (PPOH)

- Activity : Selective CYP epoxidation inhibitor (IC₅₀ = 9 µM) .

- Key Findings : The propargyloxy group enables mechanism-based irreversible inhibition.

- Contrast with Bromophenyl : Bromine’s lack of reactive groups may reduce irreversible binding but improve metabolic stability.

Physicochemical Properties

- Electronic Effects: The electron-withdrawing bromine may polarize the hexanoic acid chain, affecting ionization (pKa) and protein interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.